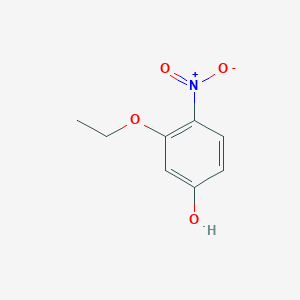

3-Ethoxy-4-nitrophenol

Description

Role as a Precursor in Advanced Chemical Synthesis

3-Ethoxy-4-nitrophenol serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its functional groups offer versatile handles for chemical transformations. The nitro group can be readily reduced to an amino group, opening pathways to the synthesis of aminophenol derivatives. The phenolic hydroxyl group can undergo etherification or esterification, and the aromatic ring itself is amenable to further substitution reactions.

This reactivity profile makes this compound a valuable precursor in the production of dyes, pharmaceuticals, and agrochemicals. For instance, it is an important intermediate in the synthesis of the herbicide oxyfluorfen (B1678082). google.com The ability to use this compound to build more complex molecular architectures underscores its importance in synthetic organic chemistry.

Overview of Research Trajectories

Research involving this compound is multifaceted. A significant area of investigation focuses on optimizing its synthesis. google.com Traditional methods often involve the nitration of 3-ethoxyphenol (B1664596), but these can lead to isomeric byproducts and require careful control of reaction conditions. Alternative, more efficient, and environmentally friendly synthetic routes are continuously being explored, including methods that start from less expensive raw materials like m-dichlorobenzene. google.com

Another key research trajectory is its application in the development of new functional molecules. For example, derivatives of this compound have been investigated for their potential biological activities. arabjchem.org Furthermore, the compound and its derivatives are studied in the context of environmental chemistry, particularly in relation to the degradation of herbicides. The electrochemical properties of nitrophenol derivatives are also of interest for the development of chemical sensors.

Chemical Properties and Reactions

The chemical behavior of this compound is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol (B47542) itself. However, the ethoxy group is electron-donating, which can modulate this effect.

Key reactions involving this compound include:

Reduction of the nitro group: The nitro group can be reduced to an amino group (forming 3-ethoxy-4-aminophenol) using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides.

Oxidation of the phenol: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents.

Nucleophilic aromatic substitution: The ethoxy group can potentially be substituted by other nucleophiles under specific reaction conditions.

Synthesis Methods

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the direct nitration of 3-ethoxyphenol using nitric acid. However, this method can produce a mixture of isomers, necessitating purification.

Industrial production methods have focused on improving yield and reducing costs. One patented method describes the synthesis starting from m-dichlorobenzene, which is a more economical starting material than resorcinol-based routes. google.com This process involves nitration, followed by a series of substitution reactions to introduce the ethoxy and hydroxyl groups. google.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H9NO4 | epa.gov |

| Molecular Weight | 183.163 g/mol | epa.gov |

| CAS Number | 64635-54-7 | epa.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNWONPKZLVYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541650 | |

| Record name | 3-Ethoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64635-54-7 | |

| Record name | 3-Ethoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 4 Nitrophenol

Established Laboratory Synthesis Routes

Established methods for synthesizing 3-Ethoxy-4-nitrophenol in a laboratory setting have traditionally relied on the electrophilic nitration of a substituted phenol (B47542) precursor.

The most common laboratory method for the synthesis of this compound is the direct nitration of 3-ethoxyphenol (B1664596). This reaction is typically carried out using a nitrating agent, most frequently a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

The reaction is an electrophilic aromatic substitution, where the electron-rich aromatic ring of 3-ethoxyphenol attacks the nitronium ion. The reaction conditions, such as temperature and reaction time, must be carefully controlled. Phenols are highly activated rings and can be susceptible to over-nitration and oxidation, which can lead to the formation of tarry by-products and reduced yields. libretexts.org Therefore, the reaction is often conducted at low temperatures, typically between 0°C and 20°C, to manage the reaction's exothermicity and improve selectivity. paspk.orgoc-praktikum.de

The general procedure involves dissolving 3-ethoxyphenol in a suitable solvent or in the sulfuric acid itself, followed by the slow, dropwise addition of the nitric acid (or a pre-prepared mixed acid solution) while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The product is then isolated by pouring the reaction mixture into ice water, which causes the crude this compound to precipitate. The solid product can then be collected by filtration and purified, often through recrystallization.

Table 1: Typical Reaction Parameters for Nitration of Phenols with Mixed Acid

| Parameter | Condition | Purpose |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com |

| Temperature | 0°C - 20°C | To control the reaction rate, prevent over-nitration, and minimize oxidative side products. paspk.orgoc-praktikum.de |

| Reactant Ratio | Stoichiometric or slight excess of nitric acid | To ensure complete conversion of the starting material. |

| Work-up | Quenching with ice water | To stop the reaction and precipitate the product. |

The nitration of 3-ethoxyphenol is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds through several key steps:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. unacademy.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The 3-ethoxyphenol molecule contains two activating groups on the benzene (B151609) ring: a hydroxyl (-OH) group and an ethoxy (-OC₂H₅) group. Both are strong ortho-, para-directors due to their ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion or sigma complex). youtube.com The electron density is highest at the positions ortho and para to these groups. youtube.com

Arenium Ion Formation and Regioselectivity: The nitronium ion is attacked by the π-electrons of the aromatic ring. In the case of 3-ethoxyphenol, the directing effects of the two groups determine the position of the incoming nitro group. The hydroxyl group is at position 1, and the ethoxy group is at position 3.

The -OH group directs ortho (positions 2 and 6) and para (position 4).

The -OEt group directs ortho (positions 2 and 4) and para (position 6).

Both groups strongly activate position 4 (para to the hydroxyl group and ortho to the ethoxy group). Position 2 is also activated by both groups, while position 6 is activated by both as well. The substitution occurs predominantly at the 4-position, leading to the desired this compound, due to a combination of electronic effects and potentially less steric hindrance compared to the 2-position, which is flanked by two substituents.

Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final product, this compound.

Advanced Synthetic Approaches and Optimization

To address the drawbacks of traditional mixed-acid nitration, such as the use of corrosive acids and the generation of significant acid waste, advanced synthetic methods have been developed.

Modern approaches focus on the use of solid acid catalysts and other catalytic systems to facilitate nitration under milder and more environmentally friendly conditions. crimsonpublishers.com These methods often offer improved selectivity and easier separation of the catalyst from the reaction mixture.

Solid Acid Catalysts: Various solid acids have been investigated for the nitration of phenols. These include zeolites (like ZSM-5), sulfated zirconia, sulfated titania, and clays (B1170129) like montmorillonite. crimsonpublishers.comarkat-usa.org These catalysts provide acidic sites that can generate the nitronium ion from a nitrating agent (like nitric acid) on their surface. For example, γ-alumina has been used as a catalyst for the liquid-phase nitration of phenol with dilute nitric acid, showing a remarkable preference for ortho-nitration. crimsonpublishers.com The catalyst's reusability is a significant advantage for industrial applications. arkat-usa.org

Metal Nitrates: Nitration can also be achieved using metal nitrates, such as copper(II) nitrate (B79036) (Cu(NO₃)₂) or iron(III) nitrate (Fe(NO₃)₃), often in an organic solvent. ijcce.ac.ir These reagents can serve as a source of the nitro group under less acidic conditions than the traditional mixed-acid system. For instance, the nitration of phenols using copper(II) nitrate in acetone (B3395972) has been shown to produce a higher ratio of the para-isomer compared to ortho. ijcce.ac.ir

Heterogeneous Catalytic Systems: A combination of sodium nitrate (NaNO₃) with inorganic acidic salts like magnesium bisulfate (Mg(HSO₄)₂) and wet silica (B1680970) (SiO₂) provides a heterogeneous system for nitration. nih.gov This method allows for the in situ generation of nitric acid under mild, room-temperature conditions, leading to good yields with a simple work-up procedure involving filtration to remove the solid reagents. nih.gov

Table 2: Comparison of Nitration Systems

| System | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Mixed Acid | Conc. HNO₃, Conc. H₂SO₄ | High reactivity, low cost. | Corrosive, large acid waste stream, risk of over-nitration. crimsonpublishers.com |

| Solid Acid Catalyst | Dilute HNO₃, γ-Alumina/Zeolite | Reusable catalyst, milder conditions, improved selectivity. crimsonpublishers.com | Catalyst deactivation can occur. |

| Metal Nitrates | Cu(NO₃)₂, Organic Solvent | Non-aqueous, can favor para-selectivity. ijcce.ac.ir | Use of transition metals, solvent waste. |

| Heterogeneous System | NaNO₃, Mg(HSO₄)₂, wet SiO₂ | Mild conditions, easy work-up, high safety. nih.gov | May require longer reaction times. |

To maximize the yield and purity of this compound while minimizing costs and reaction time, statistical optimization techniques like Response Surface Methodology (RSM) are employed. nih.gov RSM is a collection of mathematical and statistical tools used to model and analyze problems where a response of interest is influenced by several variables. mdpi.commdpi.com

In the context of synthesizing this compound, RSM can be used to optimize key reaction parameters. A set of experiments, designed using a statistical model such as a Box-Behnken or Central Composite Design, would be performed to investigate the effects of variables like:

Reaction temperature

Reaction time

Molar ratio of nitric acid to 3-ethoxyphenol

Concentration of sulfuric acid

The results from these experiments (e.g., yield of the desired product) are then fitted to a polynomial equation. This mathematical model allows for the visualization of the relationship between the parameters and the response in the form of 3D response surfaces. nih.gov By analyzing these surfaces, researchers can identify the optimal conditions to achieve the highest possible yield. This approach is more efficient than traditional one-variable-at-a-time optimization, as it accounts for the interactions between different variables. researchgate.net

Industrial Production Considerations and Scalability

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed for a process to be economically viable and safe.

Raw Material Cost and Availability: One of the primary concerns in industrial production is the cost of starting materials. Some production methods have shifted away from resorcinol-based routes, which are expensive, to alternatives using cheaper raw materials like m-dichlorobenzene. google.com

Reaction Control and Heat Management: Nitration reactions are highly exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction and the formation of undesirable by-products or safety hazards. Industrial reactors must be equipped with efficient cooling systems. Continuous flow reactors are increasingly being used as they offer superior heat and mass transfer, allowing for better control over reaction conditions compared to large batch reactors. justia.com

Waste Management and Environmental Impact: The traditional mixed-acid process generates large quantities of acidic wastewater, which is costly to neutralize and treat. Modern industrial processes aim to be more environmentally friendly by using catalytic systems that can be recycled or by developing processes that minimize waste streams. crimsonpublishers.com A patent for the production of this compound highlights a method designed to be low in pollution and environmentally protective. google.com

Product Separation and Purification: The separation of the desired 4-nitro isomer from other isomers (e.g., 2-nitro and 6-nitro) and dinitrated by-products is crucial. On an industrial scale, purification methods like steam distillation or fractional crystallization are employed. prepchem.com Continuous processes for nitrophenol production often incorporate separation steps directly into the workflow to improve efficiency. justia.com

Process Type (Batch vs. Continuous): While laboratory syntheses are typically performed in batches, industrial production often benefits from continuous processes. A continuous process for the direct nitration of phenol has been developed to improve the ratio of para-nitrophenol to ortho-nitrophenol by maintaining a steady state within the reactor. justia.com Such processes offer better consistency, safety, and efficiency for large-scale manufacturing.

Synthesis of Related Ethoxy-Nitrophenol Derivatives

The synthesis of ethoxy-nitrophenol derivatives involves various methodologies, primarily centered around the nitration of ethoxyphenol precursors or the ethoxylation of nitrophenol derivatives. The specific isomer obtained is dependent on the starting materials and the reaction conditions employed. Research has focused on optimizing these syntheses to improve yields and regioselectivity.

Synthesis of 2-Ethoxy-4-nitrophenol (B1581399)

The synthesis of 2-ethoxy-4-nitrophenol has been explored through the nitration of 2-ethoxyphenol (B1204887) using different schemes. One study compared three types of nitrification processes and identified Ferric nitrate as the most effective catalyst for this transformation. scientific.netresearchgate.net This optimized process resulted in a product yield of 55.48%. scientific.netresearchgate.net

Another high-yield method involves the use of dinitrogen pentoxide in a 1,2-dichloroethane (B1671644) solvent. In this procedure, o-hydroxyphenylethyl ether is treated with a 3mol/L solution of N2O5/C2H4Cl2 at a low temperature (0°C), followed by a reaction time of 2 hours at 35°C. This approach has been reported to produce 2-ethoxy-4-nitrophenol with a high purity of 98.42% and an impressive yield of 96.08%. chemicalbook.com

Table 1: Comparison of Synthetic Methods for 2-Ethoxy-4-nitrophenol

| Starting Material | Reagents/Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Ethoxyphenol | Ferric nitrate | - | 55.48 | - |

| o-Hydroxyphenylethyl ether | Dinitrogen pentoxide | 1,2-Dichloroethane | 96.08 | 98.42 |

Synthesis of this compound

An alternative and cost-effective method for producing this compound has been developed to avoid the use of expensive resorcinol (B1680541) as a starting material. This process begins with the more affordable m-dichlorobenzene. The synthesis involves the nitration of m-dichlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. Subsequent steps, including the conversion of a methoxy (B1213986) group to a hydroxyl group via a simple alkaline method, lead to the final product. This environmentally conscious approach is noted for its simple steps, low pollution, and suitability for industrial-scale production, achieving a total yield of 78% with a purity of over 95%. google.com

Synthesis of 5-Ethoxy-2-nitrophenol (B3043397)

A regioselective synthesis for 5-ethoxy-2-nitrophenol has been documented starting from 2,4-diethoxy-1-nitro-benzene. This method employs aluminum (III) chloride in chloroform. The reaction is conducted at 60°C for 1.5 hours, followed by treatment with hydrogen chloride and water at 20°C. This process selectively cleaves one of the ethoxy groups to yield the desired product. lookchem.com

Table 2: Synthesis of Other Ethoxy-Nitrophenol Derivatives

| Compound | Starting Material | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | m-Dichlorobenzene | Conc. H₂SO₄, HNO₃; Alkaline hydrolysis | - | 78.0 |

| 5-Ethoxy-2-nitrophenol | 2,4-Diethoxy-1-nitro-benzene | Aluminum (III) chloride, HCl | 60°C, then 20°C | 93.0 |

Oxidative Reactions of the Phenolic Moiety

The phenolic hydroxyl group imparts susceptibility to oxidation, a reaction characteristic of many phenolic compounds. This reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the ethoxy group on the aromatic ring.

Formation of Quinone Derivatives

While specific studies on the direct oxidation of this compound to quinone derivatives are not extensively detailed in the available literature, the oxidation of analogous nitrophenols is well-documented. For instance, the oxidation of 4-nitrophenol (B140041) can yield benzoquinone as a primary product. researchgate.net This transformation typically involves the removal of two hydrogen atoms from the phenol, leading to the formation of a diketone structure. In the case of this compound, oxidation would be expected to proceed similarly, potentially forming an ethoxy-substituted quinone. The reaction is often facilitated by strong oxidizing agents or electrochemical methods. Aqueous 4-aminophenol, a reduction product of 4-nitrophenol, is also known to decompose into quinone derivatives. acs.org

Catalytic Oxidation Studies

Catalytic oxidation provides a controlled method for transforming phenolic compounds. Studies on 4-nitrophenol have demonstrated the use of various catalysts to facilitate its oxidation. For example, cobalt(II) phthalocyanine (B1677752) complexes have been shown to be active catalysts for the oxidation of 4-nitrophenol in the presence of oxidants like tert-butyl hydroperoxide (TBHP), producing benzoquinone and hydroquinone (B1673460). researchgate.net The reaction conditions, such as temperature and the choice of oxidant, significantly influence the catalytic activity and product distribution. researchgate.net Other research has explored the photocatalytic degradation of 4-nitrophenol using catalysts like CuO/g-C3N4 composites, which can lead to its complete mineralization under light irradiation. rsc.orgfrontiersin.org While these studies focus on 4-nitrophenol, the principles are applicable to this compound, suggesting that similar catalytic systems could be employed for its oxidative transformation.

Reductive Transformations of the Nitro Group

The nitro group is highly susceptible to reduction, a key transformation pathway for nitroaromatic compounds. This reaction is fundamental in the synthesis of various derivatives with important industrial applications.

Formation of Amino Derivatives

The reduction of the nitro group in this compound yields 3-ethoxy-4-aminophenol. This transformation is a critical step in the synthesis of more complex molecules. A variety of reducing agents and methods can be employed for this purpose, including catalytic hydrogenation, metal reduction (e.g., with tin(II) chloride), and the use of sodium borohydride (B1222165) in the presence of a catalyst. rsc.orgwikipedia.org The resulting amino derivative, 3-ethoxy-4-aminophenol, is a valuable intermediate. For example, the analogous compound, 4-aminophenol, is the final intermediate in the industrial synthesis of paracetamol (acetaminophen), where it is acetylated with acetic anhydride. wikipedia.orgaber.ac.ukfree.fr

Table 1: Common Methods for the Reduction of Aromatic Nitro Compounds

| Method | Typical Reagents/Catalysts | General Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Nickel | Pressurized H₂ gas, various solvents |

| Metal Reduction | Fe, Sn, Zn, SnCl₂ in acid | Acidic medium (e.g., HCl) |

| Transfer Hydrogenation | Hydrazine, Sodium borohydride (NaBH₄) with a catalyst | Catalyst (e.g., Pd, Pt, Ni) |

| Electrochemical Reduction | Electric current | Electrolytic cell |

Nitro-Reduction Mechanisms

The reduction of a nitroaromatic compound to an arylamine is a six-electron process that can proceed through different pathways depending on the reaction conditions and the reducing agent used. nih.gov The classical Haber mechanism, proposed for the electrochemical reduction of nitrobenzene, suggests a stepwise reduction involving nitroso and hydroxylamino intermediates. rsc.orgorientjchem.org

The two primary pathways are:

Direct Route: The nitro group is reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). rsc.orgnih.gov

Condensation Route: This indirect pathway involves the condensation of intermediates. For example, nitrosobenzene (B162901) and phenylhydroxylamine can react to form azoxybenzene, which is then reduced to azobenzene (B91143) and subsequently to hydrazobenzene, before finally cleaving to form the aniline (B41778) product. rsc.org

In many catalytic systems, such as with gold nanoparticles, the reaction is believed to proceed through the direct pathway, with the formation of phenylhydroxylamine as a key intermediate. rsc.org The rate of reduction can be influenced by substituents on the aromatic ring; electron-donating groups, like the ethoxy group, can decrease the reaction rate compared to unsubstituted nitroarenes. orientjchem.org

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group in this compound consists of an ether linkage. Ethers are generally unreactive but can undergo cleavage under specific, often harsh, conditions. libretexts.orgmasterorganicchemistry.com

The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like HBr or HI. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction mechanism depends on the structure of the ether.

For an aryl alkyl ether like this compound, the cleavage would occur via an S_N2 mechanism. masterorganicchemistry.com The process involves:

Protonation of the ether oxygen by the strong acid, which makes the ethoxy group a better leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

The halide ion (e.g., I⁻ or Br⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the ether linkage, which is the ethyl group. libretexts.orgmasterorganicchemistry.com

This results in the cleavage of the C-O bond, yielding an alkyl halide (bromoethane or iodoethane) and a phenol. In this case, the product would be 4-nitro-1,3-benzenediol.

It is important to note that the C(aryl)-O bond is not cleaved because sp²-hybridized carbons of the benzene ring are resistant to S_N2 or S_N1 reactions. libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitro group further deactivates the aromatic ring towards nucleophilic attack at the ring carbon, making the cleavage of the ethyl-oxygen bond the exclusive pathway under these conditions.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidation

Spectroscopy provides a window into the molecular world, allowing researchers to probe the electronic and vibrational states of molecules, as well as the magnetic environments of their nuclei. For 3-Ethoxy-4-nitrophenol, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are indispensable for a thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. While specific experimental data for this compound is not widely available in the cited literature, the expected NMR spectra can be predicted based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic ethyl pattern. The phenolic hydroxyl proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and hydroxyl groups. The two carbons of the ethoxy group would be found in the upfield region.

A summary of the anticipated ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| Phenolic OH | Variable, broad | - |

| O-CH₂-CH₃ | ~4.1 (quartet) | ~65 |

| O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |

Note: The table presents expected values based on typical chemical shifts for similar functional groups and molecular environments.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. This technique is highly effective for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its hydroxyl, ethoxy, nitro, and aromatic functionalities.

Key expected vibrational frequencies for this compound are summarized in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (ethoxy) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| N-O (nitro group) | Asymmetric Stretching | 1500 - 1570 |

| N-O (nitro group) | Symmetric Stretching | 1300 - 1370 |

| C-O (ether) | Stretching | 1000 - 1300 |

Note: This table is based on characteristic IR absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the nitro group, which act as chromophores. The presence of the hydroxyl and ethoxy groups as auxochromes would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

For this compound (C₈H₉NO₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Key expected fragments in the mass spectrum of this compound are listed below.

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - NO₂]⁺ | Loss of a nitro group |

| [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

| [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

Note: This table outlines plausible fragmentation pathways based on the chemical structure.

Crystallographic Analysis and Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy. As of now, there is a lack of published research on the crystallographic analysis and polymorphism of this compound.

Environmental Chemistry and Degradation Research of 3 Ethoxy 4 Nitrophenol

Microbial Degradation Pathways and Bioremediation Potential

Bioremediation, leveraging the metabolic capabilities of microorganisms, is considered a cost-effective and environmentally sound approach for the removal of nitrophenolic contaminants. researchgate.netnih.gov Bacteria have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govresearchgate.net

Aerobic and Anaerobic Degradation Mechanisms

The microbial breakdown of nitrophenols proceeds through distinct pathways depending on the presence or absence of oxygen.

Aerobic Degradation: Under aerobic conditions, bacteria primarily employ oxidative pathways to degrade nitrophenols. Two main mechanisms have been elucidated for p-nitrophenols:

Hydroquinone (B1673460) Pathway: Predominantly observed in Gram-negative bacteria, this pathway involves an initial monooxygenase-catalyzed removal of the nitro group (-NO₂) to form hydroquinone. nih.govscispace.comethz.ch The hydroquinone then undergoes ring cleavage by a dioxygenase, leading to intermediates that enter central metabolic pathways. nih.gov

1,2,4-Benzenetriol (B23740) (BT) Pathway: This pathway is common in Gram-positive bacteria. It is initiated by a monooxygenase that hydroxylates the aromatic ring to form 4-nitrocatechol. nih.govscispace.com Subsequently, another monooxygenase removes the nitro group, yielding 1,2,4-benzenetriol, which is then cleaved by a dioxygenase. nih.govresearchgate.net

For 3-Ethoxy-4-nitrophenol, it is plausible that both pathways could occur, depending on the microbial species involved. The ethoxy group's presence might influence enzyme specificity and reaction rates, but the fundamental mechanisms of nitro group removal and ring hydroxylation are expected to be similar.

Anaerobic Degradation: In the absence of oxygen, the initial step in nitrophenol degradation is typically the reduction of the nitro group. nih.govethz.ch This reductive pathway proceeds via nitroso and hydroxylamino intermediates to form the corresponding aminophenol (in this case, 3-ethoxy-4-aminophenol). nih.govethz.ch For instance, under anaerobic conditions, 3-nitrophenol (B1666305) is initially reduced to 3-hydroxylaminophenol. ethz.ch This amino derivative is then more amenable to further degradation, including ring cleavage.

Identification of Microbial Strains and Enzymes (e.g., Burkholderia sp., Rhodococcus sp.)

Specific microbial genera have been identified as potent degraders of substituted nitrophenols, demonstrating remarkable enzymatic versatility.

Burkholderia sp. : Members of the genus Burkholderia are well-known for their ability to degrade a wide range of aromatic compounds. For example, Burkholderia sp. strain SJ98 can degrade various substituted nitrophenols like para-nitrophenol (PNP), 2-chloro-4-nitrophenol (B164951) (2C4NP), and 3-methyl-4-nitrophenol (B363926) (3M4NP). frontiersin.orgfrontiersin.org The degradation of 3M4NP in this strain is initiated by a multi-component PNP 4-monooxygenase (PnpA) , which oxidatively removes the nitro group to form methyl-1,4-benzoquinone. frontiersin.orgfrontiersin.org This enzyme is encoded by the pnpA gene. A subsequent enzyme, 1,4-benzoquinone reductase (PnpB) , reduces the benzoquinone to methylhydroquinone, which then undergoes ring cleavage. frontiersin.orgfrontiersin.org It is highly probable that a similar enzymatic system in Burkholderia species would be responsible for the initial steps in this compound degradation.

Rhodococcus sp. : Gram-positive bacteria from the genus Rhodococcus are also robust degraders of nitrophenols. nih.govscispace.comnih.gov Strains like Rhodococcus sp. PN1 and 21391 degrade 4-nitrophenol (B140041) via the 1,2,4-benzenetriol pathway. nih.govnih.gov The key initial enzyme is a two-component p-nitrophenol monooxygenase , which converts 4-nitrophenol to 4-nitrocatechol. nih.govnih.gov These enzymes often exhibit broad substrate specificity, enabling them to act on various substituted phenols. nih.gov For instance, the monooxygenase RsNcpAB from Rhodococcus sp. 21391 can catalyze the oxidation of various nitrophenols and halogenated phenols, suggesting it could potentially act on this compound. nih.gov

| Microorganism | Substrate(s) | Key Enzyme(s) | Pathway | Reference |

|---|---|---|---|---|

| Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol, p-Nitrophenol, 2-Chloro-4-nitrophenol | p-Nitrophenol 4-monooxygenase (PnpA), Benzoquinone reductase (PnpB) | Hydroquinone Pathway | frontiersin.orgfrontiersin.org |

| Rhodococcus sp. strain PN1 | 4-Nitrophenol | Two-component 4-NP hydroxylase (NphA1, NphA2) | 1,2,4-Benzenetriol Pathway | nih.gov |

| Rhodococcus sp. strain 21391 | p-Nitrophenol, various halogenated phenols | Two-component p-nitrophenol monooxygenase (RsNcpAB) | 1,2,4-Benzenetriol Pathway | nih.gov |

| Ralstonia eutropha JMP 134 | 3-Nitrophenol | Nitroreductase, Mutase | Reductive Pathway (Anaerobic) | ethz.ch |

Metabolite Identification in Biodegradation Processes

Identifying metabolic intermediates is crucial for elucidating degradation pathways. Based on the pathways of analogous compounds, a predictive list of metabolites for this compound can be proposed.

In a pathway analogous to the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. SJ98, the initial metabolites would be ethoxy-1,4-benzoquinone and subsequently ethoxyhydroquinone . frontiersin.orgnih.gov This pathway involves the oxidative removal of the nitro group, with the ethoxy substituent remaining on the ring prior to cleavage.

Alternatively, if degradation proceeds via the 1,2,4-benzenetriol pathway, as seen in Rhodococcus species, the first major intermediate would be 3-ethoxy-4-nitrocatechol . nih.govscispace.com This would be followed by the removal of the nitro group to form ethoxy-1,2,4-benzenetriol , which would then be the substrate for ring-fission enzymes.

| Predicted Metabolite | Precursor Compound (Example) | Metabolic Pathway | Reference for Analogy |

|---|---|---|---|

| Ethoxy-1,4-benzoquinone | 3-Methyl-4-nitrophenol | Hydroquinone Pathway | frontiersin.orgnih.gov |

| Ethoxyhydroquinone | 3-Methyl-4-nitrophenol | Hydroquinone Pathway | frontiersin.orgnih.gov |

| 3-Ethoxy-4-nitrocatechol | 4-Nitrophenol | 1,2,4-Benzenetriol Pathway | nih.govscispace.com |

| Ethoxy-1,2,4-benzenetriol | 4-Nitrophenol | 1,2,4-Benzenetriol Pathway | nih.gov |

| 3-Ethoxy-4-aminophenol | 3-Nitrophenol | Anaerobic Reductive Pathway | ethz.ch |

Photodegradation and Atmospheric Transformation Mechanisms

Besides microbial action, nitrophenols in the environment are subject to transformation by sunlight, a process known as photodegradation or photolysis. This is a significant removal pathway, particularly in the atmosphere and sunlit surface waters. mdpi.comrsc.org

Direct Photolysis Pathways

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical decomposition. Nitrophenols strongly absorb sunlight, and this absorption can excite the molecule to a state where it readily dissociates. rsc.orgnih.gov The primary photolysis pathway for nitrophenols in both the gas and aqueous phases involves the cleavage of the C-NO₂ bond, which can lead to the formation of phenoxy radicals and nitrogen dioxide (•NO₂), or the intramolecular rearrangement to form nitrous acid (HONO). rsc.orgnih.govunito.it

Quantum yields for nitrophenol photolysis are in the range of 10⁻³ to 10⁻⁴. nih.gov The degradation follows zero-order kinetics in some cases, with various aromatic intermediates such as nitrocatechol and nitrohydroquinone being identified. nih.gov The presence of substituents, like the ethoxy group in this compound, will affect the light absorption properties and may alter the rate of photolysis, but the fundamental mechanism of photo-induced bond cleavage is expected to be similar to that of other nitrophenols.

Atmospheric Photochemical Reaction Contributions

The photolysis of nitrophenols in the atmosphere contributes significantly to atmospheric chemistry.

Formation of Nitrous Acid (HONO): The photolysis of nitrophenols is a recognized source of daytime nitrous acid (HONO) in the atmosphere. mdpi.comrsc.org HONO is a crucial molecule because its own photolysis is a major source of hydroxyl radicals (•OH), the primary atmospheric oxidant that drives the degradation of most pollutants and the formation of photochemical smog. rsc.orgnih.gov The formation of HONO can occur through an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group, particularly in ortho-nitrophenols. mdpi.com For para-nitrophenols, HONO formation is also significant in the aqueous phase, where the less sterically hindered nitro group is released as nitrite (B80452) (NO₂⁻), the conjugate base of HONO. unito.itacs.org

Secondary Organic Aerosol (SOA) Formation: The direct photolysis of nitrophenols is also a potential source of secondary organic aerosols (SOA). mdpi.com The degradation mechanism can involve the formation of biradicals, which react with oxygen to form highly oxygenated, low-volatility compounds. mdpi.com These compounds can then condense to form new aerosol particles or contribute to the growth of existing ones, impacting air quality and climate. mdpi.com Studies have shown that the presence of NOx can inhibit SOA formation from nitrophenol photolysis. mdpi.com

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific research on the application of AOPs for the remediation of this compound is limited, extensive studies on structurally similar compounds, such as 4-nitrophenol, provide significant insights into the potential efficacy of these methods. AOPs, including ozonation, Fenton and photo-Fenton reactions, and photocatalysis, are considered highly effective for the degradation of recalcitrant aromatic compounds.

The general mechanism of AOPs involves the generation of highly reactive hydroxyl radicals, which are non-selective oxidizing agents. These radicals can attack the aromatic ring of nitrophenolic compounds, leading to a series of reactions that can ultimately result in the mineralization of the pollutant into carbon dioxide, water, and inorganic ions.

Ozonation: Ozonation is a process that involves the use of ozone (O₃) to break down pollutants. The degradation of nitrophenols by ozonation can occur through direct reaction with molecular ozone or through the action of hydroxyl radicals generated from ozone decomposition, particularly at higher pH values. Studies on p-nitrophenol have shown that ozonation can effectively degrade the compound, with the reaction rate being influenced by factors such as pH and the presence of radical scavengers.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of the Fenton process is highly pH-dependent, with optimal conditions typically occurring in the acidic range. The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. This process has demonstrated high efficiency in the degradation and mineralization of various nitrophenolic compounds.

Photocatalysis: Heterogeneous photocatalysis, often employing titanium dioxide (TiO₂) as a catalyst, is another effective AOP. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn degrade the organic pollutants.

The following table summarizes research findings on the degradation of 4-nitrophenol using various AOPs, which can be considered indicative of the potential for this compound remediation.

| AOP Technique | Catalyst/Oxidant | Conditions | Degradation Efficiency (%) | Key Findings |

| Ozonation | O₃ | pH dependent | Variable | Degradation is faster at higher pH due to enhanced hydroxyl radical formation. |

| Fenton | Fe²⁺/H₂O₂ | Acidic pH (typically ~3) | >90% | Highly effective for degradation, but mineralization may be incomplete. |

| Photo-Fenton | Fe²⁺/H₂O₂/UV light | Acidic pH | High | Enhanced degradation and mineralization rates compared to the Fenton process. |

| Photocatalysis | TiO₂/UV light | Near-neutral pH | >90% | Effective for complete mineralization of nitrophenols. |

Environmental Fate Modeling and Persistence Studies

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, its environmental persistence and potential for transport are influenced by a combination of its physicochemical properties and its susceptibility to various degradation processes. While specific environmental fate modeling and persistence studies for this compound are not extensively documented, its behavior can be inferred from studies on related nitrophenolic compounds and its role as a degradation intermediate of the herbicide oxyfluorfen (B1678082).

Nitrophenols, in general, are known to be persistent in the environment to varying degrees. Their persistence is influenced by factors such as soil type, microbial activity, sunlight exposure, and the presence of other chemicals. Biodegradation is a key process in the natural attenuation of nitrophenols. Several microorganisms have been identified that can utilize nitrophenols as a source of carbon and nitrogen, leading to their degradation.

As an intermediate in the degradation of oxyfluorfen, the persistence of this compound in soil and water will be transient, depending on the rate of its formation from the parent compound and its subsequent degradation. Studies on the biodegradation of oxyfluorfen have identified this compound as a metabolite, indicating that it is susceptible to further microbial breakdown.

The atmospheric half-life of nitrophenols is estimated to be in the range of days, suggesting that atmospheric transport is not a primary long-range distribution pathway. In aquatic environments, photolysis can be a significant degradation pathway for nitrophenols, especially in sunlit surface waters. The persistence in soil is highly variable, with half-lives ranging from days to months, depending on the soil conditions and microbial populations.

The following table provides a summary of key parameters related to the environmental fate and persistence of nitrophenols, which can serve as a general guide for understanding the potential behavior of this compound.

| Parameter | Value/Description | Environmental Compartment | Significance |

| Biodegradation | Susceptible to microbial degradation | Soil, Water | A primary mechanism for natural attenuation. |

| Photolysis | Can be a significant degradation pathway | Surface Water, Atmosphere | Contributes to the breakdown of the compound in the presence of sunlight. |

| Soil Half-life (t½) | Varies from days to months for nitrophenols | Soil | Indicates the persistence of the compound in the terrestrial environment. |

| Atmospheric Half-life (t½) | Estimated to be in the order of days for nitrophenols | Atmosphere | Suggests limited potential for long-range atmospheric transport. |

It is important to note that the presence of the ethoxy group in this compound may influence its physicochemical properties and, consequently, its environmental fate and persistence compared to unsubstituted 4-nitrophenol. However, without specific experimental data, these influences remain speculative. Further research is needed to accurately model the environmental fate and persistence of this compound.

Advanced Analytical Methodologies for 3 Ethoxy 4 Nitrophenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of nitrophenolic compounds, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of nitrophenols. chromatographyonline.com Isocratic HPLC methods have been successfully developed and validated for the determination of various nitrophenols in different matrices. chromatographyonline.comnih.gov A typical HPLC system for the analysis of compounds structurally similar to 3-Ethoxy-4-nitrophenol would likely employ a reverse-phase C18 column. nih.gov

The mobile phase composition is a critical parameter for achieving optimal separation. A common mobile phase for nitrophenol analysis consists of a mixture of an organic modifier, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like a citrate (B86180) or acetate (B1210297) buffer, to control the pH. chromatographyonline.comnih.gov For instance, a mobile phase of methanol/water (60:40) containing sodium perchlorate (B79767) and glacial acetic acid has been used for the separation of several nitropesticides and their metabolites. acs.org The flow rate is typically maintained around 1.0 mL/min. nih.govacs.org

Detection is commonly performed using a UV-Vis detector, as nitrophenols exhibit strong absorbance in the UV region. nih.gov The detection wavelength would be selected based on the maximum absorbance of this compound. For related compounds like 4-nitrophenol (B140041) and its metabolites, a detection wavelength of 290 nm has been found to be optimal for simultaneous detection. nih.gov

Table 1: Illustrative HPLC Parameters for Nitrophenol Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Methanol/Acetonitrile and Buffered Aqueous Solution |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at Wavelength of Maximum Absorbance |

| Internal Standard | A structurally similar compound, e.g., 2-chlorophenol (B165306) |

This table represents typical conditions for nitrophenol analysis and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. While underivatized nitrophenols can be analyzed by GC, they may exhibit poor chromatographic behavior due to their polarity. researchgate.net Derivatization is often employed to improve volatility and chromatographic peak shape. researchgate.netjfda-online.com

For the analysis of underivatized phenols, a capillary column such as a DB-5ms is often used. hpst.cz The injector temperature is typically set high enough to ensure complete volatilization without thermal degradation. The oven temperature program is optimized to achieve good separation of the target analytes from other components in the sample matrix. Mass spectrometry detection is highly selective and allows for the identification and quantification of the target compound based on its mass spectrum.

The use of hydrogen as a carrier gas in GC-MS has been explored as an alternative to helium, and with the appropriate instrumentation, it can provide comparable sensitivity for the analysis of compounds including 4-nitrophenol. hpst.cz

Electrochemical Sensing and Detection Development

Electrochemical methods present a cost-effective, sensitive, and often portable alternative for the detection of nitrophenolic compounds. scispace.com These techniques are based on the electrochemical reduction of the nitro group on the surface of a modified electrode. researchgate.netacs.org Various materials have been investigated for modifying working electrodes, such as glassy carbon electrodes (GCEs), to enhance their electrocatalytic activity towards the detection of nitrophenols like 4-nitrophenol. researchgate.netfrontiersin.orgresearchgate.net

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and the optimization of experimental parameters such as the pH of the supporting electrolyte and the applied potential waveform (e.g., cyclic voltammetry, differential pulse voltammetry). researchgate.netacs.org For instance, a novel sensor for 4-nitrophenol was developed using a biomass-derived activated carbon modified GCE, which exhibited a linear response to the concentration of 4-NP. researchgate.net The sensitivity and selectivity of such sensors are key performance metrics, and research has shown that nanomaterial-based composites can offer remarkably low detection limits. acs.org

Table 2: Comparison of Performance for Various Electrochemical 4-Nitrophenol Sensors

| Electrode Modification | Linear Range (µM) | Limit of Detection (µM) |

|---|---|---|

| SrTiO3/Ag/rGO Composite | 0.1–1000 | 0.03 |

| Biomass-derived Activated Carbon | up to 500 | 0.16 |

This table showcases the performance of sensors for 4-nitrophenol, indicating the potential for developing a sensitive sensor for this compound.

Spectroscopic Detection Techniques (e.g., UV-Vis Spectrophotometry, Fluorescence)

Spectroscopic techniques are fundamental for the detection and quantification of nitrophenols, leveraging their characteristic absorption and emission properties.

UV-Vis Spectrophotometry: Aromatic nitro compounds, including nitrophenols, exhibit distinct absorption spectra in the UV-visible range. researchgate.netresearchgate.net The UV-Vis spectrum of 4-nitrophenol, for example, shows a strong absorption peak that is pH-dependent, shifting to a longer wavelength in alkaline conditions due to the formation of the nitrophenolate ion. researchgate.net The absorption spectrum of 3-nitrophenol (B1666305) also shows characteristic peaks in the UV region. docbrown.info For this compound, one would expect a similar behavior, with the wavelength of maximum absorbance being a key parameter for its quantification. The National Institute of Standards and Technology (NIST) provides spectral data for many compounds, including 4-nitrophenol, which can serve as a reference. nist.gov

Fluorescence Spectroscopy: While many nitrophenols themselves are not strongly fluorescent, fluorescence-based detection methods can be developed. researchgate.net These methods often rely on fluorescence quenching, where the presence of the nitrophenol quenches the fluorescence of a fluorophore. nih.gov For instance, a detection method for organophosphates that hydrolyze to p-nitrophenol has been developed based on the fluorescence quenching of a Coumarin derivative. nih.gov The development of a fluorescence-based sensor for this compound would likely involve identifying a suitable fluorophore whose fluorescence is selectively quenched by the target analyte.

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, particularly for GC-MS analysis. jfda-online.comscience.gov For phenols, derivatization can increase volatility, improve thermal stability, and enhance chromatographic separation. jfda-online.com Common derivatization reactions for phenols include silylation, acylation, and alkylation.

For GC-MS analysis of nitrophenols, derivatization is often necessary to achieve good peak shapes and sensitivity. researchgate.net For example, phenols can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr) or diazomethane. epa.gov It is important to note that the reactivity of the derivatizing agent can vary depending on the specific substituents on the phenol (B47542) ring. For instance, some dinitrophenols fail to derivatize with PFBBr. epa.gov The selection of an appropriate derivatization strategy for this compound would require experimental evaluation to ensure a complete and reproducible reaction.

In the context of LC-MS, derivatization can also be employed to enhance ionization efficiency and modify fragmentation patterns for improved sensitivity and selectivity. nih.gov

Advanced Research Applications of 3 Ethoxy 4 Nitrophenol As a Chemical Building Block

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

3-Ethoxy-4-nitrophenol is a key intermediate in the multistep synthesis of high-value, low-volume organic chemicals, often referred to as fine chemicals. These compounds are characterized by their complex structures and high purity, serving specialized markets such as pharmaceuticals and agrochemicals. The reactivity of the nitro and hydroxyl groups on the this compound molecule allows it to be strategically incorporated into larger, more complex molecular frameworks.

A significant application of this compound is in the synthesis of pharmaceutical ingredients. It serves as a precursor to key amine intermediates required for the production of certain veterinary drugs.

One notable example is its role in the synthesis pathway of Decoquinate, a coccidiostat used in veterinary medicine to control coccidiosis, a parasitic disease in poultry and cattle. thegoodscentscompany.commedchemexpress.comresearchgate.net The synthesis of Decoquinate involves the creation of a core intermediate, 3-ethoxy-4-decoxyaniline. hsppharma.com The foundational step for creating this aniline (B41778) intermediate is the reduction of a corresponding nitro compound. This compound is a logical and efficient precursor for this transformation, where its nitro group (-NO₂) is chemically reduced to an amino group (-NH₂), forming 3-ethoxy-4-aminophenol, which is then further modified to build the final Decoquinate molecule. hsppharma.comgoogle.com

| Compound | Chemical Name | CAS Number | Primary Application |

|---|---|---|---|

| Decoquinate | Ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate | 18507-89-6 | Veterinary coccidiostat hsppharma.com |

In the field of agricultural chemistry, this compound is an important intermediate for the synthesis of certain herbicides. google.com Its most prominent application is in the production of Oxyfluorfen (B1678082), a diphenyl ether herbicide used for the control of broadleaf and grassy weeds in various crops. google.com

The synthesis of Oxyfluorfen involves the condensation of this compound with 2-chloro-4-(trifluoromethyl)benzene. In this reaction, the hydroxyl group of this compound forms an ether linkage, directly incorporating the 3-ethoxy-4-nitrophenoxy moiety into the final herbicide structure. google.com This makes this compound a critical and non-interchangeable component in the manufacturing process of this widely used agrochemical.

| Compound | Chemical Name | CAS Number | Primary Application |

|---|---|---|---|

| Oxyfluorfen | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | 42874-03-3 | Herbicide google.com |

Role in Dye and Pigment Synthesis

Aromatic nitro compounds are foundational materials in the synthesis of a major class of colorants: azo dyes. nih.govijirset.com These dyes are characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for their color. The synthesis of azo dyes typically follows a two-step process: diazotization and coupling. nih.govresearchgate.net

This compound is a suitable precursor for this process. The first step would involve the chemical reduction of its nitro group to form the corresponding primary aromatic amine, 3-ethoxy-4-aminophenol. This amine can then be treated with nitrous acid (generated from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5°C) to form a diazonium salt. researchgate.net This highly reactive diazonium salt is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or an aniline—to form the stable azo dye. nih.govresearchgate.net The specific substituents on both the diazonium salt (derived from this compound) and the coupling partner would determine the final color and properties of the dye.

Materials Science Research and Optoelectronic Applications (e.g., Photostability in Optical Materials)

While nitrophenol derivatives are a class of molecules that have been investigated in materials science for applications such as nonlinear optics and specialized polymers, specific research detailing the use of this compound in these areas is not extensively documented. For instance, related compounds like 4-nitrophenol (B140041) have been used as template molecules to create molecularly imprinted polymers for selective chemical extraction. researchgate.net However, dedicated studies on this compound for creating optical materials or enhancing photostability are limited in publicly available research. Therefore, its application in this specific field remains a potential area for future exploration rather than an established use.

Development of Novel Chemical Reagents and Catalysts

In the field of catalysis research, the reduction of nitrophenols to aminophenols is a widely used benchmark reaction to evaluate the performance of new catalysts, particularly metallic nanoparticles. dntb.gov.uamdpi.com The reaction is convenient to monitor using UV-Vis spectroscopy, allowing researchers to precisely measure reaction kinetics and determine the efficiency of their catalytic systems. mdpi.com

In this context, this compound can serve as a valuable substrate. Researchers developing novel catalysts, such as those based on silver, gold, or copper nanoparticles, can use the reduction of this compound to 3-ethoxy-4-aminophenol to test their catalyst's activity, stability, and reusability. mdpi.commdpi.com While not a catalyst itself, its role as a model substrate is crucial for advancing the development of more efficient and environmentally friendly catalytic processes for nitro group reductions, which are fundamental transformations in organic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.